molecular formula C18H15NO5 B2802012 Methyl 4-(([2,2'-bifuran]-5-ylmethyl)carbamoyl)benzoate CAS No. 2034594-18-6

Methyl 4-(([2,2'-bifuran]-5-ylmethyl)carbamoyl)benzoate

Cat. No.: B2802012
CAS No.: 2034594-18-6
M. Wt: 325.32
InChI Key: UDMDZBYWBIGWJI-UHFFFAOYSA-N
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Description

Methyl 4-(([2,2'-bifuran]-5-ylmethyl)carbamoyl)benzoate is a benzoate ester derivative featuring a carbamoyl linker conjugated to a [2,2'-bifuran]-5-ylmethyl group. For instance, carbamoyl-linked benzoates are typically synthesized via condensation reactions between activated esters (e.g., methyl benzoate derivatives) and amine-containing aromatic systems under coupling agents such as HBTU or in the presence of bases like Na₂S₂O₅ or K₂CO₃ .

Properties

IUPAC Name

methyl 4-[[5-(furan-2-yl)furan-2-yl]methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5/c1-22-18(21)13-6-4-12(5-7-13)17(20)19-11-14-8-9-16(24-14)15-3-2-10-23-15/h2-10H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMDZBYWBIGWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(([2,2’-bifuran]-5-ylmethyl)carbamoyl)benzoate typically involves the reaction of 4-aminobenzoic acid with 2,2’-bifuran-5-carboxaldehyde in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(([2,2’-bifuran]-5-ylmethyl)carbamoyl)benzoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or benzoate groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-(([2,2’-bifuran]-5-ylmethyl)carbamoyl)benzoate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 4-(([2,2’-bifuran]-5-ylmethyl)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 4-(([2,2'-bifuran]-5-ylmethyl)carbamoyl)benzoate with key analogs, focusing on structural features, synthetic routes, and functional implications.

Structural and Functional Group Variations
Compound Name Substituent Group Key Structural Differences
This compound [2,2'-Bifuran]-5-ylmethyl carbamoyl Bifuran heterocycle; ester terminal group
Methyl 4-(5-methyl-1H-benzimidazol-2-yl) benzoate 5-Methylbenzimidazole Benzimidazole ring; no carbamoyl linker
Methyl 4-((4-((2-aminophenyl)carbamoyl)benzyl)carbamoyl)benzoate (B4) 2-Aminophenyl carbamoyl Phenylamine substituent; dual carbamoyl
Methyl 4-((2-formylphenoxy)methyl)benzoate (B) 2-Formylphenoxy methyl Phenoxy linker; formyl group

Key Observations :

  • Aromatic Systems : The bifuran group in the target compound introduces a conjugated, electron-rich heterocycle, contrasting with benzimidazole (electron-deficient) or phenyl-based systems . This may enhance π-π stacking interactions in biological targets or alter solubility.
  • Linker Chemistry: The carbamoyl linker (N–C=O) in the target compound differs from ether (phenoxy) linkers or direct benzimidazole conjugation , affecting molecular flexibility and hydrogen-bonding capacity.

Key Observations :

  • Coupling Agents : The target compound’s synthesis likely employs carbodiimide-based coupling (e.g., HBTU) for carbamoyl bond formation, similar to B4 , whereas benzimidazole derivatives require oxidative cyclization with Na₂S₂O₅ .
  • Solvent Systems: Polar aprotic solvents like DMF dominate carbamoyl syntheses , while phenoxy-linked analogs use CH₃CN under reflux .

Biological Activity

Methyl 4-(([2,2'-bifuran]-5-ylmethyl)carbamoyl)benzoate is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.

The synthesis of this compound typically involves the reaction of 4-aminobenzoic acid with 2,2'-bifuran-5-carboxaldehyde, often using solvents like ethanol or methanol under reflux conditions to ensure complete conversion. The compound's structure includes a carbamate group linked to a bifuran moiety, which is significant for its biological activity.

Chemical Structure:

  • Molecular Formula: C17H16N2O4
  • Molecular Weight: 312.32 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In studies involving cancer cell lines such as MCF7 (breast cancer) and MDA-MB-231, this compound showed significant cytotoxic effects. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific concentrations .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF715Induction of apoptosis
MDA-MB-23120Cell cycle arrest

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes related to cancer progression and microbial resistance. For example, it may inhibit acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases . The inhibition profiles suggest that it could serve as a lead compound for developing new therapeutic agents targeting these enzymes.

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets:

  • Enzyme Inhibition: The compound may bind to active sites of enzymes like AChE and other targets involved in cellular signaling pathways.
  • Induction of Reactive Oxygen Species (ROS): It has been observed to stimulate ROS production in cancer cells, contributing to its cytotoxic effects .
  • Cell Cycle Modulation: Studies indicate that it affects the cell cycle distribution in cancer cells, leading to increased apoptosis at higher concentrations .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Study on Anticancer Effects: A recent study demonstrated that this compound could significantly reduce viability in breast cancer cell lines through apoptosis induction and ROS generation .
  • Antimicrobial Efficacy: Another study reported its effectiveness against multi-drug resistant bacteria, suggesting its potential as a novel antimicrobial agent.

Q & A

Q. What are the recommended synthetic routes for Methyl 4-(([2,2'-bifuran]-5-ylmethyl)carbamoyl)benzoate, and how can reaction conditions be optimized?

The synthesis typically involves coupling bifuran-derived amines with activated benzoate esters. A key step is the carbamoyl linkage formation via Schotten-Baumann conditions or carbodiimide-mediated coupling. Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but may require inert atmospheres to prevent hydrolysis .
  • Catalysts : Use of HOBt/DCC or EDCI for carbodiimide-based coupling to minimize racemization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves yield .

Q. How should researchers characterize the purity and structural integrity of this compound?

A multi-technique approach is critical:

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm bifuran and carbamoyl linkages. Aromatic protons in bifuran appear as doublets (δ 6.3–7.1 ppm), while the carbamoyl NH resonates at δ 8.2–8.5 ppm .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with ESI-MS to detect impurities (<95% purity requires re-purification) .
  • Elemental Analysis : Validate stoichiometry (C, H, N) within ±0.3% theoretical values .

Q. What safety protocols are essential for handling this compound in the lab?

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use fume hoods for weighing and reactions .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental release .
  • Storage : Airtight containers in cool (<25°C), dry conditions; monitor for ester hydrolysis via periodic TLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Contradictions often arise from dynamic rotational barriers in the bifuran moiety or solvent-dependent tautomerism. Strategies include:

  • Variable-Temperature NMR : Identify coalescence temperatures for rotamers (e.g., bifuran C-C bond rotation) .
  • Computational Modeling : DFT (B3LYP/6-31G*) to simulate NMR shifts and compare with experimental data .
  • X-ray Crystallography : Use SHELXL for structure refinement. Note: Twinning or disorder in bifuran rings may require high-resolution data (d ≤ 0.8 Å) .

Q. What experimental designs are optimal for studying its biological interactions?

  • Enzyme Assays : Competitive inhibition studies (e.g., fluorescence polarization) with acetylcholinesterase or kinases. IC50_{50} values should be normalized to control inhibitors (e.g., donepezil for AChE) .
  • Cellular Uptake : Radiolabel with 14C^{14}C-methyl groups or use fluorescent tags (e.g., BODIPY) to track intracellular localization via confocal microscopy .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. T1/2_{1/2} <30 min suggests rapid hepatic clearance .

Q. How can crystallographic challenges (e.g., poor diffraction) be addressed for this compound?

  • Crystal Growth : Vapor diffusion (ether into DCM solution) or slow cooling from DMSO. Bifuran flexibility often requires cryocooling (100 K) to minimize disorder .
  • Data Collection : Synchrotron radiation (λ = 0.7–1.0 Å) improves resolution. For twinned crystals, apply HKL-3000 for integration and SCALE3 for scaling .
  • Refinement : SHELXL constraints for planar bifuran rings and isotropic displacement parameters for light atoms (C, H) .

Q. What methodologies are effective for analyzing its stability under varying pH and temperature?

  • Forced Degradation : Incubate at pH 1–13 (37°C, 72 hrs) and monitor via HPLC. Ester hydrolysis (to benzoic acid) dominates at pH >10 .
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (typically >200°C for aromatic esters). Moisture-sensitive samples require dry N2_2 purge .
  • Accelerated Stability Studies : 40°C/75% RH for 6 months; quantify degradation products (e.g., methyl carbamate) using GC-MS .

Methodological Tables

Q. Table 1. Comparison of Spectroscopic Techniques for Structural Validation

TechniqueKey Peaks/ParametersLimitations
1H^1H-NMRδ 6.3–7.1 ppm (bifuran), δ 8.2–8.5 ppm (NH)Overlap in aromatic regions
ESI-MS[M+H]+^+ at m/z 356.1 (C18_{18}H14_{14}NO5_5)Adduct formation in polar solvents
FT-IR1720 cm1^{-1} (ester C=O), 1650 cm1^{-1} (amide I)Solvent interference (e.g., DMSO)

Q. Table 2. Reaction Optimization Parameters for Carbamoyl Coupling

ParameterOptimal RangeImpact on Yield
Temperature0–5°C (Schotten-Baumann)Minimizes hydrolysis
SolventTHF with 4Å molecular sievesReduces side reactions
Equiv. of DCC1.2–1.5Prevents excess reagent contamination

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